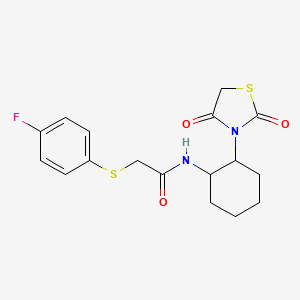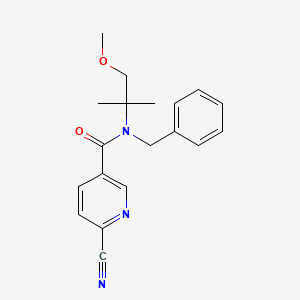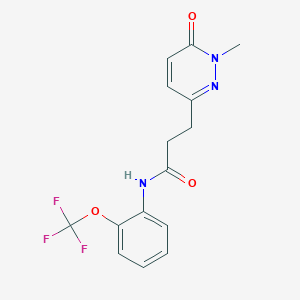![molecular formula C14H11N3O B2434129 (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile CAS No. 900019-55-8](/img/structure/B2434129.png)
(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile, also known as MMP2-PPN, is a synthetic molecule that has been developed in recent years and is being studied for its potential applications in various scientific fields. MMP2-PPN was first synthesized in 2013 by a team of researchers from the University of Tokyo, who were looking for a new way to create molecules with unique properties. Since then, MMP2-PPN has been researched for its potential uses in drug synthesis, biochemistry, and physiology.
Scientific Research Applications
Microwave-Assisted Synthesis and Anticancer Activity
A study by Hadiyal et al. (2020) highlights the use of microwave-assisted one-pot synthesis to create derivatives of pyrrol-2-yl, including compounds structurally related to (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile. These compounds showed potent anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).
Antimicrobial Properties
Thirupathi et al. (2013) reported on the synthesis of N-methylpyrrol-2-yl acrylonitriles and their antibacterial and antifungal activities. The study found significant antimicrobial properties in these compounds, suggesting potential applications in combating microbial infections (Thirupathi et al., 2013).
Hydrogen Bonding in Crystals
Domagała et al. (2022) investigated the crystal and molecular structure of derivatives of carbonyl 2-substituted pyrroles, closely related to the chemical . This study provides insights into the hydrogen bonding patterns in such crystals, which could be crucial for developing materials with specific crystallographic properties (Domagała et al., 2022).
Electrochromic Device Applications
Variş et al. (2006) synthesized derivatives of 1H-pyrrole and investigated their application in electrochromic devices. These findings are relevant for the development of new materials in electronic and display technologies (Variş et al., 2006).
Novel Synthesis and Characterization
Several studies have focused on the novel synthesis and characterization of pyrrol-2-yl derivatives, demonstrating their potential in various fields like organic chemistry, material science, and pharmaceuticals. These include works by Alizadeh & Ghanbaripour (2013), Nedolya et al. (2015), and Yadla et al. (1989) (Alizadeh & Ghanbaripour, 2013); (Nedolya et al., 2015); (Yadla et al., 1989).
Organocatalysis
Singh et al. (2013) explored the use of pyrrolidine derivatives in organocatalysis, demonstrating their efficiency in stereoselective chemical reactions. This research opens doors for their application in asymmetric synthesis and pharmaceutical manufacturing (Singh et al., 2013).
properties
IUPAC Name |
(E)-2-(1-methylpyrrole-2-carbonyl)-3-pyridin-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-17-7-3-5-13(17)14(18)12(9-15)8-11-4-2-6-16-10-11/h2-8,10H,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRLRFMKCXOLDX-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)/C(=C/C2=CN=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2434049.png)
![7-hydroxy-3-methyl-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2434050.png)



![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B2434055.png)


![methyl 2-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2434059.png)

![2-(2-methoxyphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2434069.png)